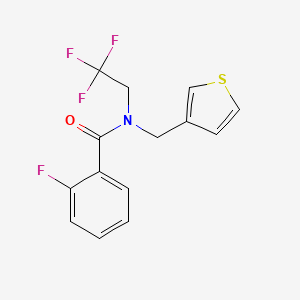

2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound that has attracted significant attention in scientific research due to its unique properties. This compound is commonly referred to as TFB-TM and has been studied for its potential applications in various fields.

Scientific Research Applications

Synthetic Chemistry Applications

The synthetic utility of fluorinated compounds, such as 2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide, is highlighted by their role in facilitating ortho-fluorination reactions, which are crucial for medicinal chemistry and synthesis. For instance, Pd(OTf)2 x 2 H2O catalysis, using N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and NMP as a promoter, enables the conversion of triflamide into a wide array of functional groups, broadening the scope of fluorination protocols (Wang, Mei, & Yu, 2009).

Antimicrobial Activity

Fluorinated benzamides have been studied for their antimicrobial properties. Research into fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) revealed significant activity against fungi and Gram-positive microorganisms, suggesting the potential of fluorinated benzamides in developing new antimicrobial agents (Carmellino et al., 1994).

Antitumor Activity

In the realm of oncology, fluorine substitution in benzamide structures has been explored for potential antitumor applications. One study on fluorine substituted 1,2,4-triazinones, for example, identified compounds with significant anti-HIV and CDK2 inhibition activity, showcasing the therapeutic potential of fluorinated benzamides in treating both viral infections and cancer (Makki, Abdel-Rahman, & Khan, 2014).

Material Science

The incorporation of fluorinated benzamides into polymeric materials has been investigated for enhancing the thermal stability and solubility of polymers. Novel poly(arylene ether)s containing multi-substituted pentaphenylene moieties, for example, demonstrated outstanding thermal stability and solubility in a broad spectrum of organic solvents, indicating the utility of fluorinated benzamides in high-performance material applications (Liaw et al., 2007).

properties

IUPAC Name |

2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F4NOS/c15-12-4-2-1-3-11(12)13(20)19(9-14(16,17)18)7-10-5-6-21-8-10/h1-6,8H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECPOYZFECAHFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CC2=CSC=C2)CC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F4NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dichlorobenzyl)-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2(1H)-pyridinone](/img/structure/B2443119.png)

![Methyl (E)-4-oxo-4-[5-(2-oxo-1,3-oxazolidin-3-yl)-3,4-dihydro-1H-isoquinolin-2-yl]but-2-enoate](/img/structure/B2443124.png)

![{3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2443128.png)

![2-(2-{[2-(Methoxycarbonyl)-3-thienyl]amino}-2-oxoethyl)benzenecarboxylic acid](/img/structure/B2443130.png)